2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Description
2-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine (CAS: 1344244-22-9) is a fluorinated pyrazole derivative characterized by a 2-fluorophenylmethyl group attached to the pyrazole ring at the N1 position and an ethylamine side chain at the C4 position (Figure 1).
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-12-4-2-1-3-11(12)9-16-8-10(5-6-14)7-15-16/h1-4,7-8H,5-6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNPDDGAXITIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into the available research on its pharmacological properties, synthesis, and biological mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 2-fluorobenzyl group, which may influence its interaction with biological targets. The presence of the fluorine atom is significant as it can enhance lipophilicity and modify the compound's binding affinity to various receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial efficacy .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. Compounds analogous to this compound have been tested against multiple cancer cell lines, showing promising results. For example, certain derivatives have exhibited IC50 values lower than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.
- Cell Cycle Interference : Some pyrazole derivatives induce apoptosis in cancer cells by disrupting key cell cycle regulators.
- Antioxidant Properties : The ability to scavenge free radicals contributes to the overall cytoprotective effects observed in various studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the 2-fluorobenzyl group through nucleophilic substitution.
- Final purification and characterization using NMR and mass spectrometry.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as breast and lung cancer .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies have reported that it exhibits inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Neurological Applications
Recent investigations into the neuroprotective effects of pyrazole derivatives indicate that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase activity, thus enhancing cholinergic transmission and potentially improving cognitive function .
Agricultural Applications
Pesticidal Activity
In agricultural research, pyrazole derivatives have been explored for their pesticidal properties. The compound has demonstrated efficacy against certain pests, making it a candidate for developing new agrochemicals. Field trials have indicated that formulations containing this compound can reduce pest populations effectively while minimizing harm to beneficial insects .
Herbicidal Properties
Additionally, studies have shown that this compound can inhibit the growth of specific weed species. This herbicidal activity is crucial for developing selective herbicides that target undesirable plants without affecting crops .
Materials Science Applications
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .
Nanotechnology
In nanotechnology, this compound has been utilized in synthesizing nanoparticles with unique optical and electronic properties. The functionalization of nanoparticles with pyrazole moieties enhances their stability and dispersibility in various solvents, which is essential for applications in drug delivery systems and sensors .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole ring : A five-membered aromatic ring with two adjacent nitrogen atoms.
- 2-Fluorophenylmethyl group : Enhances lipophilicity and influences electronic properties via the fluorine atom’s electron-withdrawing effect.
Comparison with Structural Analogs
Substituted Phenylmethyl Pyrazole Derivatives
The substituent on the phenyl ring and pyrazole ring significantly impacts physicochemical and pharmacological properties.
Key Observations :
Pharmacological and Physicochemical Properties
- Lipophilicity : Fluorine and chlorine substituents increase logP values, enhancing blood-brain barrier penetration but risking solubility issues.
- Binding Affinity : Pyrazole derivatives in and show activity as kinase inhibitors or protein response modulators, suggesting the target compound may share similar mechanisms.
- Toxicity : Fluorinated pyrazoles (e.g., ’s difluoromethyl analog) are generally well-tolerated in preclinical studies, but halogenated variants require careful toxicity profiling.
Preparation Methods
Synthesis of 1-(2-fluorobenzyl)-1H-pyrazole
Starting materials : Pyrazole and 2-fluorobenzyl bromide or chloride.
Reaction conditions : Alkylation is carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Outcome : Formation of 1-(2-fluorobenzyl)-1H-pyrazole with high selectivity for N-1 alkylation.
Functionalization at the 4-Position of Pyrazole
Approach : The 4-position of the pyrazole ring can be functionalized by lithiation or halogenation to introduce a suitable handle (e.g., bromide or iodide).
Example : Lithiation of 1-(2-fluorobenzyl)pyrazole with n-butyllithium at low temperature, followed by quenching with electrophiles such as ethylene oxide or haloalkylamines to install the ethanamine side chain.
Introduction of the Ethanamine Side Chain
Method 1: Nucleophilic substitution
- Starting from 4-halopyrazole derivative, nucleophilic substitution with an appropriate amine (e.g., ethanolamine) under reflux conditions in polar solvents.
Method 2: Reductive amination
- Condensation of 4-formyl or 4-acetyl pyrazole derivative with ammonia or primary amines followed by reduction with sodium borohydride or catalytic hydrogenation to yield the ethanamine moiety.
Purification and Characterization
The crude product is typically purified by silica gel column chromatography using solvent gradients of ethyl acetate/hexane or similar systems.
Characterization is performed by NMR spectroscopy (^1H and ^13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reaction Conditions | Reagents/Notes | Yield (%) | Reference/Comments |
|---|---|---|---|---|
| N-1 Alkylation of pyrazole | K2CO3, DMF, RT to 50°C | 2-fluorobenzyl bromide | 70-85 | Common alkylation method for N-1 pyrazole substitution |
| Lithiation and electrophilic quench at 4-position | n-BuLi, THF, -78°C, then ethylene oxide or haloalkylamine | Installation of ethanamine precursor | 60-75 | Controlled lithiation for regioselective substitution |
| Nucleophilic substitution or reductive amination | Reflux in ethanol or DMF, NaBH4 reduction if needed | Conversion to ethanamine side chain | 50-70 | Common methods for amine introduction |
| Purification | Silica gel chromatography, ethyl acetate/hexane gradient | Crystallization from suitable solvents | - | Ensures high purity for analytical and biological testing |
Research Findings and Notes
The alkylation of pyrazole nitrogen with 2-fluorobenzyl halides is well-documented and proceeds with good regioselectivity and yields under mild conditions.
Lithiation at the 4-position of the pyrazole ring is sensitive to temperature and requires anhydrous conditions to avoid side reactions.
Introduction of the ethanamine side chain via nucleophilic substitution or reductive amination is efficient, but reaction times and temperatures must be optimized to prevent decomposition or over-alkylation.
Purification by column chromatography followed by crystallization yields analytically pure compounds suitable for further pharmacological evaluation.
While direct literature on the exact compound this compound is limited, analogous pyrazole derivatives with similar substituents have been synthesized using these methods, as supported by patent literature and synthetic organic chemistry studies on pyrazole functionalization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:
- Step 1 : Alkylation of pyrazole derivatives (e.g., 1H-pyrazol-4-ylmethanol) with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-(2-fluorobenzyl)pyrazole intermediate .
- Step 2 : Introduction of the ethylamine group via reductive amination or coupling with a protected ethanamine moiety. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the final product .
- Optimization : Reaction yields improve with anhydrous solvents, controlled temperatures (0–25°C), and catalytic bases like triethylamine .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR spectroscopy : To confirm the presence of the 2-fluorophenyl group (δ ~7.1–7.4 ppm for aromatic protons) and pyrazole ring (δ ~7.8–8.2 ppm for pyrazole C-H) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z = 260.12 (calculated for C₁₃H₁₅FN₃) .
- X-ray crystallography : If crystalline, SHELX software (e.g., SHELXL) can resolve bond angles and confirm the spatial arrangement of substituents .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- Lipophilicity (LogP) : Predicted ~2.3 (via computational tools like MarvinSketch), indicating moderate membrane permeability .
- Stability : Susceptible to oxidation at the benzylic position; store under inert gas (N₂/Ar) at –20°C in amber vials .
- Solubility : Poor in water; use DMSO or ethanol for biological assays (tested via HPLC with a C18 column) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-fluorophenyl substituent?
- Methodological Answer :
- Analog synthesis : Replace the 2-fluorophenyl group with chloro-, methoxy-, or unsubstituted phenyl groups to assess electronic effects .
- Biological assays : Compare binding affinities (e.g., via SPR or radioligand displacement) against target receptors (e.g., serotonin or dopamine receptors) .
- Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with receptor interaction energies .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-ethylamine derivatives?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 for GPCR studies), buffer pH, and incubation times .
- Control for metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways (LC-MS analysis) .
- Meta-analysis : Cross-reference data from ChEMBL or PubChem to identify outliers and validate trends .
Q. How can crystallographic data (e.g., from SHELXL) inform the design of derivatives with enhanced potency?
- Methodological Answer :
- Analyze bond lengths/angles : Identify critical interactions (e.g., hydrogen bonds between the ethylamine group and receptor residues) .
- Modify substituents : Introduce bulkier groups (e.g., 2,6-difluorophenyl) to fill hydrophobic pockets observed in crystal structures .
- Validate via MD simulations : Assess dynamic stability of ligand-receptor complexes (GROMACS) over 100-ns trajectories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
